![molecular formula C15H18Cl2N4O2S B4728354 1-(2,4-dichlorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4728354.png)
1-(2,4-dichlorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Overview
Description
1-(2,4-dichlorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMTS and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of DMTS involves the inhibition of carbonic anhydrase, which is involved in the conversion of carbon dioxide to bicarbonate. DMTS binds to the active site of carbonic anhydrase, preventing its activity and reducing the production of bicarbonate. This mechanism of action has been shown to have various physiological effects, including the regulation of acid-base balance and the inhibition of inflammation.
Biochemical and Physiological Effects
DMTS has been shown to have various biochemical and physiological effects. It has been shown to regulate acid-base balance, which is important for maintaining normal physiological functions. DMTS has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases. Additionally, DMTS has been shown to have anti-cancer properties, making it a potential therapeutic agent for various types of cancer.
Advantages and Limitations for Lab Experiments
DMTS has various advantages and limitations for lab experiments. One advantage is that it has a well-defined mechanism of action, making it a useful tool for studying carbonic anhydrase and its role in various physiological processes. Additionally, DMTS has been shown to have low toxicity, making it a safe compound for use in lab experiments. However, one limitation is that DMTS has poor solubility in water, making it difficult to administer in vivo.
Future Directions
There are various future directions for the study of DMTS. One direction is to investigate its potential therapeutic applications in various inflammatory diseases and cancers. Another direction is to develop more efficient synthesis methods for DMTS, which could improve its availability for scientific research. Additionally, further studies are needed to investigate the physiological effects of DMTS and its potential side effects.
Conclusion
In conclusion, DMTS is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of DMTS in various physiological processes and diseases.
Scientific Research Applications
DMTS has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes. DMTS has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-4-(1-methylpyrazol-4-yl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N4O2S/c1-19-11-14(9-18-19)24(22,23)21-6-4-20(5-7-21)10-12-2-3-13(16)8-15(12)17/h2-3,8-9,11H,4-7,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXMIBRTIKVHHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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